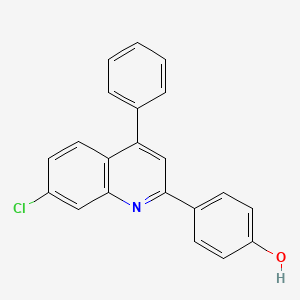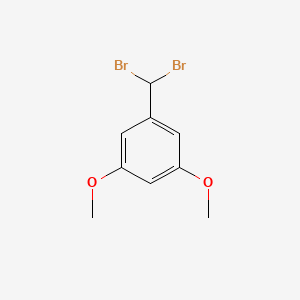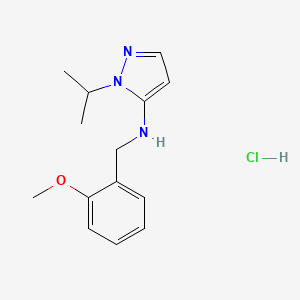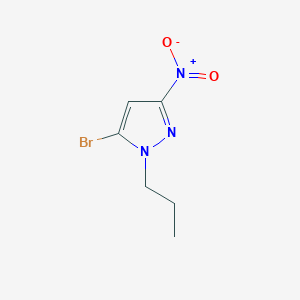![molecular formula C21H17NO5 B15111918 2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)
2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one is a complex organic compound that features a unique fusion of benzodioxole and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: Shares the benzodioxole moiety but differs in its overall structure and reactivity.
5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid: Another benzodioxole derivative with different biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with tubulin and disrupt microtubule dynamics sets it apart from other benzodioxole derivatives .
Properties
Molecular Formula |
C21H17NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-[1,3]benzodioxolo[6,5-a]quinolizin-4-one |
InChI |
InChI=1S/C21H17NO5/c23-21-8-14(12-1-2-17-18(6-12)25-10-24-17)5-16-15-9-20-19(26-11-27-20)7-13(15)3-4-22(16)21/h1-2,5-7,9,14H,3-4,8,10-11H2 |
InChI Key |
XXULFUIPGMZFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC(C=C2C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
![2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde](/img/structure/B15111862.png)


![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)


![5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B15111906.png)


![5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111929.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B15111936.png)
![2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B15111943.png)
